![molecular formula C16H10ClN B1346939 9-chloro-11H-benzo[a]carbazole CAS No. 21064-31-3](/img/structure/B1346939.png)
9-chloro-11H-benzo[a]carbazole
Overview
Description
9-chloro-11H-benzo[a]carbazole is a chemical compound with the molecular formula C16H10ClN and a molecular weight of 251.71 g/mol . It is a derivative of benzo[a]carbazole, where a chlorine atom is substituted at the 2-position of the molecule. This compound is primarily used for research and development purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-11H-benzo[a]carbazole typically involves the condensation of aromatic hydrocarbons with aromatic amines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-chloro-11H-benzo[a]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted carbazoles .
Scientific Research Applications
9-chloro-11H-benzo[a]carbazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-chloro-11H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other functional groups . This reactivity is crucial for its role in organic synthesis and material science applications.
Comparison with Similar Compounds
Similar Compounds
11H-Benzo[a]carbazole: The parent compound without the chlorine substitution.
7H-Dibenzo[c,g]carbazole: A structurally related compound with different substitution patterns.
4H-benzo[def]carbazole: Another related compound with a different ring structure.
Uniqueness
9-chloro-11H-benzo[a]carbazole is unique due to the presence of the chlorine atom at the 2-position, which imparts distinct chemical properties and reactivity compared to its analogs . This substitution can influence the compound’s electronic properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
9-chloro-11H-benzo[a]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN/c17-11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)18-15(13)9-11/h1-9,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYCRZMAQSWRMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175290 | |
Record name | 11H-Benzo(a)carbazole, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21064-31-3 | |
Record name | 11H-Benzo(a)carbazole, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021064313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11H-Benzo(a)carbazole, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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